molecular formula C7H6S2 B094261 Benzenecarbodithioic acid CAS No. 121-68-6

Benzenecarbodithioic acid

Cat. No. B094261
CAS RN: 121-68-6
M. Wt: 154.3 g/mol
InChI Key: ZGRWZUDBZZBJQB-UHFFFAOYSA-N
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Patent
US08241575B2

Procedure details

Trimethylolpropane triacrylate was purified by passing it trough a pipette packed with hydroquinone inhibitor remover (Sigma-Aldrich cat. no. 311332) and then through a pipette filled with activated alumina. TMPTA (2.03 g, 6.8 mmol) and an excess of freshly prepared dithiobenzoic acid (6.97 g, 45.3 mmol) were dissolved in 40 mL of methylene chloride. The pink solution was allowed to reflux for 6 hours. The solution was cooled to room temperature and the solvent was evaporated off under vacuum. The dark red crude material was dry mounted on a silica column and eluted with a 10% ether:hexanes solution. A purple band and then a pink band were eluted. After all the pink compound was removed, the product began to elute as an orange band. The mobile phase was changed to 50% ether:hexanes and the product was collected. The solvent was removed under vacuum to give the product as a viscous red oil. This material was stored in the freezer at 0° C.
Name
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([CH2:16][O:17]C(C=C)=O)([CH2:10][O:11]C(C=C)=O)[CH2:4][O:5][C:6]([CH:8]=[CH2:9])=[O:7].C(S)(=S)C1C=CC=CC=1>C(Cl)Cl>[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[C:6]([OH:7])(=[O:5])[CH:8]=[CH2:9].[CH2:4]([C:3]([CH2:16][OH:17])([CH2:10][OH:11])[CH2:2][CH3:1])[OH:5] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Name
Quantity
6.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)S
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trimethylolpropane triacrylate was purified
ADDITION
Type
ADDITION
Details
311332) and then through a pipette filled with activated alumina
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dark red crude material was dry
WASH
Type
WASH
Details
eluted with a 10% ether
WASH
Type
WASH
Details
A purple band and then a pink band were eluted
CUSTOM
Type
CUSTOM
Details
After all the pink compound was removed
WASH
Type
WASH
Details
to elute as an orange band
CUSTOM
Type
CUSTOM
Details
hexanes and the product was collected
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.